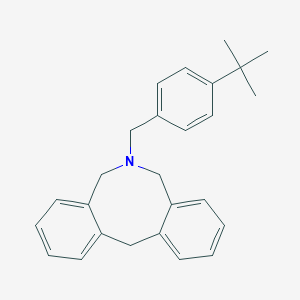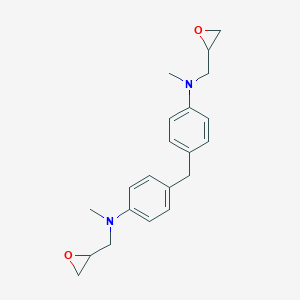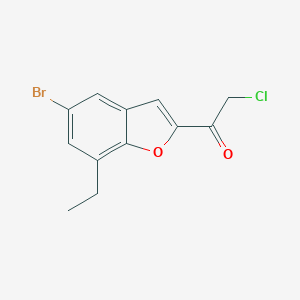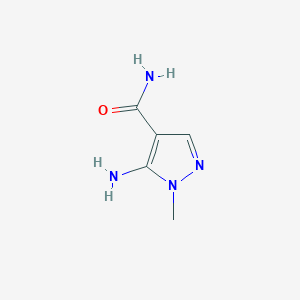
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro- is a synthetic compound that has been widely used in scientific research. It is a kappa opioid receptor agonist and has been studied for its potential therapeutic effects on a variety of conditions, including pain, depression, and addiction. In
Wirkmechanismus
Dibenz(c,f)azocine acts as a kappa opioid receptor agonist, which means it binds to and activates these receptors in the brain and spinal cord. Activation of kappa opioid receptors can lead to a variety of effects, including pain relief, sedation, and dysphoria. The exact mechanism of action of dibenz(c,f)azocine is not fully understood, but it is thought to act primarily through the kappa opioid receptor system.
Biochemische Und Physiologische Effekte
Dibenz(c,f)azocine has a variety of biochemical and physiological effects. It has been shown to have analgesic effects, and can reduce pain sensitivity in animal models. It has also been shown to have sedative effects, and can produce a state of drowsiness or sleepiness in animals. Additionally, it has been shown to have anxiolytic effects, and can reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenz(c,f)azocine has several advantages for use in lab experiments. It is a well-studied compound, and its effects have been characterized in a variety of animal models. It is also relatively easy to synthesize, and can be obtained in pure form with careful attention to reaction conditions and purification methods. However, there are also limitations to its use. It can be difficult to administer in precise doses, and its effects can be highly variable depending on the specific animal model and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on dibenz(c,f)azocine. One area of interest is its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, and may have potential as a treatment for substance use disorders. Additionally, there is interest in exploring its potential as a treatment for other conditions, such as depression and anxiety. Finally, there is ongoing research into the specific mechanisms of action of dibenz(c,f)azocine, and how it interacts with other neurotransmitter systems in the brain.
In conclusion, dibenz(c,f)azocine is a synthetic compound that has been widely studied for its potential therapeutic effects on a variety of conditions. Its mechanism of action is not fully understood, but it acts as a kappa opioid receptor agonist and has a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a well-studied compound with potential for future research.
Synthesemethoden
The synthesis of dibenz(c,f)azocine involves several steps, including the reduction of a ketone and the formation of an azocine ring. The exact method of synthesis can vary depending on the desired end product and the specific reagents used. However, the synthesis typically involves the use of organic solvents and reagents, and requires careful attention to reaction conditions and purification methods to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Dibenz(c,f)azocine has been studied extensively for its potential therapeutic effects on a variety of conditions. It has been shown to have analgesic effects, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential antidepressant effects, and has been shown to have some efficacy in treating depressive symptoms in animal models.
Eigenschaften
CAS-Nummer |
18128-57-9 |
|---|---|
Produktname |
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro- |
Molekularformel |
C26H29N |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
11-[(4-tert-butylphenyl)methyl]-10,12-dihydro-5H-benzo[d][2]benzazocine |
InChI |
InChI=1S/C26H29N/c1-26(2,3)25-14-12-20(13-15-25)17-27-18-23-10-6-4-8-21(23)16-22-9-5-7-11-24(22)19-27/h4-15H,16-19H2,1-3H3 |
InChI-Schlüssel |
TVWDSTOLKBSQGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC3=CC=CC=C3CC4=CC=CC=C4C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC3=CC=CC=C3CC4=CC=CC=C4C2 |
Andere CAS-Nummern |
18128-57-9 |
Synonyme |
6-(p-tert-Butylbenzyl)-5,6,7,12-tetrahydrodibenz[c,f]azocine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)



![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)




